Cas no 400074-29-5 (4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine)
4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine
- 4-chloro-N-methyl-5-methylsulfanyl-6-pyrrolidin-1-ylpyrimidin-2-amine
- 400074-29-5
- AKOS015991704
- 4-Chloro-N-methyl-5-(methylthio)-6-(pyrrolidin-1-yl)pyrimidin-2-amine
- 10L-352S
- Oprea1_821488
- 4-chloro-N-methyl-5-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidin-2-amine
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- Inchi: 1S/C10H15ClN4S/c1-12-10-13-8(11)7(16-2)9(14-10)15-5-3-4-6-15/h3-6H2,1-2H3,(H,12,13,14)
- InChI Key: VLFYBFWYRLEDDT-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=NC(NC)=N1)N1CCCC1)SC
Computed Properties
- Exact Mass: 258.0705954g/mol
- Monoisotopic Mass: 258.0705954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 66.4Ų
4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674896-1mg |
4-Chloro-N-methyl-5-(methylthio)-6-(pyrrolidin-1-yl)pyrimidin-2-amine |
400074-29-5 | 98% | 1mg |
¥445.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674896-2mg |
4-Chloro-N-methyl-5-(methylthio)-6-(pyrrolidin-1-yl)pyrimidin-2-amine |
400074-29-5 | 98% | 2mg |
¥512.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674896-5mg |
4-Chloro-N-methyl-5-(methylthio)-6-(pyrrolidin-1-yl)pyrimidin-2-amine |
400074-29-5 | 98% | 5mg |
¥693.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674896-10mg |
4-Chloro-N-methyl-5-(methylthio)-6-(pyrrolidin-1-yl)pyrimidin-2-amine |
400074-29-5 | 98% | 10mg |
¥891.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674896-20mg |
4-Chloro-N-methyl-5-(methylthio)-6-(pyrrolidin-1-yl)pyrimidin-2-amine |
400074-29-5 | 98% | 20mg |
¥1125.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674896-25mg |
4-Chloro-N-methyl-5-(methylthio)-6-(pyrrolidin-1-yl)pyrimidin-2-amine |
400074-29-5 | 98% | 25mg |
¥1142.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674896-50mg |
4-Chloro-N-methyl-5-(methylthio)-6-(pyrrolidin-1-yl)pyrimidin-2-amine |
400074-29-5 | 98% | 50mg |
¥1234.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674896-100mg |
4-Chloro-N-methyl-5-(methylthio)-6-(pyrrolidin-1-yl)pyrimidin-2-amine |
400074-29-5 | 98% | 100mg |
¥2058.00 | 2024-05-15 |
4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine
Introduction to 4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine (CAS No. 400074-29-5)
4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine, identified by its CAS number 400074-29-5, is a significant compound in the field of pharmaceutical chemistry. This pyrimidine derivative has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The compound’s molecular framework, incorporating a chloro group, a methylsulfanyl substituent, and a 1-pyrrolidinyl moiety, positions it as a versatile scaffold for further chemical modifications and biological evaluations.
The synthesis and characterization of 4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine involve meticulous attention to reaction conditions and purification techniques. The presence of the chloro group on the pyrimidine ring enhances its reactivity, making it a valuable intermediate in the development of more complex molecules. Additionally, the methylsulfanyl group contributes to the compound’s solubility and stability, which are critical factors in pharmaceutical formulations.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds like pyrimidines in medicinal chemistry. Pyrimidine derivatives are known for their broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The structural motif of 4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine aligns well with these trends, suggesting potential therapeutic applications.
In vitro studies have begun to explore the pharmacological profile of 4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine. Initial results indicate that the compound exhibits moderate binding affinity to certain enzymes and receptors, which could be exploited for drug development. For instance, its interaction with protein kinases has been observed, suggesting a possible role in modulating signaling pathways relevant to diseases such as cancer and inflammation.
The 1-pyrrolidinyl group in the molecule is particularly noteworthy, as it can enhance metabolic stability and bioavailability. This feature is increasingly important in modern drug design, where optimizing pharmacokinetic properties is as crucial as achieving high efficacy. Furthermore, the compound’s ability to cross cell membranes may improve its delivery to target tissues, enhancing therapeutic outcomes.
Comparative studies with closely related analogs have provided insights into the structure-activity relationships (SAR) of this class of compounds. By systematically modifying substituents such as the chloro group or the methylsulfanyl moiety, researchers can fine-tune the biological activity of 4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine. These modifications are guided by computational modeling and experimental data, ensuring that each derivative is optimized for specific biological targets.
The role of computational chemistry in designing novel heterocyclic compounds cannot be overstated. Advanced algorithms and molecular dynamics simulations have enabled researchers to predict the behavior of 4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine before synthesizing it in the lab. This approach not only saves time but also reduces waste by identifying promising candidates early in the discovery process.
Future directions in the study of 4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine include exploring its potential as a lead compound for drug development. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into clinical applications. Preclinical studies will be necessary to evaluate its safety profile and efficacy in animal models before human trials can commence.
The versatility of 4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine also extends to its use as a building block for more complex molecules. By incorporating additional functional groups or linking it to other pharmacophores, researchers can generate libraries of derivatives with tailored properties. This strategy is particularly useful in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
The impact of such compounds on global health cannot be underestimated. With increasing resistance to existing drugs and emerging infectious diseases, there is a continuous need for innovative therapeutic solutions. Pyrimidine derivatives like 4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine hold promise for addressing these challenges by offering new mechanisms of action.
In conclusion, 4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine (CAS No. 400074-29-5) represents a compelling example of how structural diversity can lead to novel biological activities. Its unique combination of substituents makes it an attractive candidate for further exploration in drug discovery. As research progresses, this compound is likely to play a significant role in developing next-generation therapeutics that meet the evolving needs of patients worldwide.
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